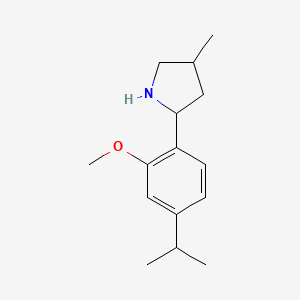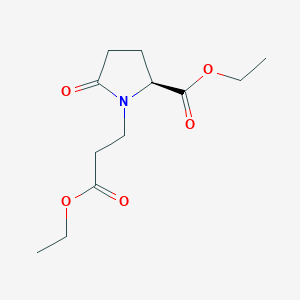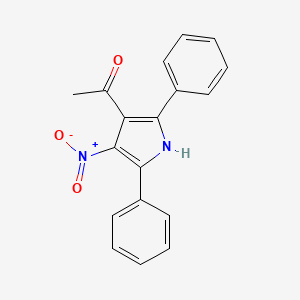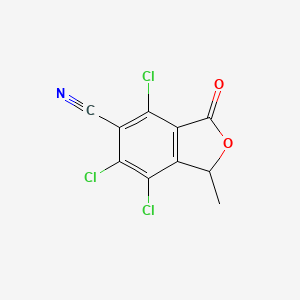
Benzenamine, 2,4,6-trimethyl-N-(1H-pyrrol-2-ylmethylene)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzenamine, 2,4,6-trimethyl-N-(1H-pyrrol-2-ylmethylene)- is a complex organic compound with the molecular formula C13H16N2 It is a derivative of benzenamine, featuring three methyl groups at the 2, 4, and 6 positions and a pyrrole ring attached via a methylene bridge
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzenamine, 2,4,6-trimethyl-N-(1H-pyrrol-2-ylmethylene)- typically involves the reaction of 2,4,6-trimethylbenzenamine with pyrrole-2-carbaldehyde under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as acetic acid. The reaction mixture is heated under reflux for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of Benzenamine, 2,4,6-trimethyl-N-(1H-pyrrol-2-ylmethylene)- can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and reaction time. Continuous flow reactors and automated systems can be employed to enhance the efficiency and yield of the synthesis process. Additionally, purification techniques, such as recrystallization and chromatography, are used to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
Benzenamine, 2,4,6-trimethyl-N-(1H-pyrrol-2-ylmethylene)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert the compound to its amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring and the pyrrole moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and alkylating agents (R-X) are employed under controlled conditions.
Major Products
The major products formed from these reactions include quinone derivatives, amine derivatives, and various substituted compounds, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Benzenamine, 2,4,6-trimethyl-N-(1H-pyrrol-2-ylmethylene)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of Benzenamine, 2,4,6-trimethyl-N-(1H-pyrrol-2-ylmethylene)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways are still under investigation and may vary depending on the specific application.
Comparaison Avec Des Composés Similaires
Benzenamine, 2,4,6-trimethyl-N-(1H-pyrrol-2-ylmethylene)- can be compared with other similar compounds, such as:
2,4,6-Trimethylaniline: Lacks the pyrrole moiety and has different chemical reactivity and applications.
N-(2-Pyrrolylmethylene)aniline: Similar structure but without the methyl groups, leading to different physical and chemical properties.
2,4,6-Trimethylbenzenamine: Similar to 2,4,6-trimethylaniline but with different substitution patterns.
Propriétés
| 383889-16-5 | |
Formule moléculaire |
C14H16N2 |
Poids moléculaire |
212.29 g/mol |
Nom IUPAC |
1-(1H-pyrrol-2-yl)-N-(2,4,6-trimethylphenyl)methanimine |
InChI |
InChI=1S/C14H16N2/c1-10-7-11(2)14(12(3)8-10)16-9-13-5-4-6-15-13/h4-9,15H,1-3H3 |
Clé InChI |
JYQRFODKKNVNNJ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C(=C1)C)N=CC2=CC=CN2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Methyl 1H-imidazo[1,2-b]pyrazol-7-ylcarbamate](/img/structure/B12893508.png)

![6-Methyl-6H-furo[2,3-b]pyrrole-5-carbohydrazide](/img/structure/B12893516.png)
![3-{[(Furan-2-yl)methyl]sulfanyl}-6-methylbenzene-1,2-diol](/img/no-structure.png)

![1H-Benz[f]indene-1,3(2H)-dione, 5,8-dibromo-2-(3-hydroxy-2-quinolinyl)-](/img/structure/B12893555.png)


![1-[1-(Benzenesulfonyl)-3-ethyl-1H-pyrrol-2-yl]ethan-1-one](/img/structure/B12893581.png)

